molecular formula C5H4BrClN2O B7853571 5-bromo-6-chloro-2-methyl-1H-pyrimidin-4-one

5-bromo-6-chloro-2-methyl-1H-pyrimidin-4-one

Cat. No.: B7853571
M. Wt: 223.45 g/mol
InChI Key: DKYJKLCIGBWGMF-UHFFFAOYSA-N
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Description

The compound with the identifier “5-bromo-6-chloro-2-methyl-1H-pyrimidin-4-one” is a chemical substance that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific molecular structure and reactivity, making it a valuable subject of study in chemistry, biology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-6-chloro-2-methyl-1H-pyrimidin-4-one involves a series of chemical reactions that require precise conditions to achieve the desired product. Common synthetic routes include:

    One-step synthesis: This method involves a direct reaction between the starting materials under controlled conditions, such as temperature and pressure, to produce the compound.

    Two-step synthesis: This approach involves an initial reaction to form an intermediate, which is then further reacted to produce the final compound.

    Hydrothermal synthesis: This method uses high-temperature and high-pressure conditions in an aqueous solution to facilitate the formation of the compound.

    Template methods: These involve using a template molecule to guide the formation of the desired compound, ensuring the correct molecular structure.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactors where the reaction conditions can be precisely controlled. The use of catalysts, temperature regulation, and pressure control are crucial to ensure high yield and purity of the compound. Additionally, purification steps such as crystallization, distillation, or chromatography are employed to isolate the compound from any by-products.

Chemical Reactions Analysis

Types of Reactions

5-bromo-6-chloro-2-methyl-1H-pyrimidin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form different oxidation states.

    Reduction: It can be reduced using reducing agents to yield lower oxidation state products.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

    Addition: It can undergo addition reactions where new atoms or groups are added to the molecule.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkyl halides.

    Addition reagents: Hydrogen gas, halogens.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce lower oxidation state products.

Scientific Research Applications

5-bromo-6-chloro-2-methyl-1H-pyrimidin-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: this compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 5-bromo-6-chloro-2-methyl-1H-pyrimidin-4-one exerts its effects involves interactions with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Properties

IUPAC Name

5-bromo-6-chloro-2-methyl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrClN2O/c1-2-8-4(7)3(6)5(10)9-2/h1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKYJKLCIGBWGMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=O)C(=C(N1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=O)C(=C(N1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.